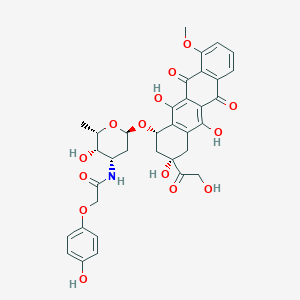
4,4'-Dichlorobenzhydrol
Overview
Description
4,4’-Dichlorobenzhydrol, also known as bis(4-chlorophenyl)methanol, is a secondary alcohol derived from diphenylmethanol. It carries chloro groups at positions 4 and 4’ on the benzene rings. This compound is a metabolite of the insecticide DDT and is classified as a benzyl alcohol and monochlorobenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dichlorobenzhydrol can be synthesized through the reduction of 4,4’-dichlorobenzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or ether as a solvent, under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group .
Industrial Production Methods: Industrial production of 4,4’-Dichlorobenzhydrol involves similar reduction processes but on a larger scale. The use of catalytic hydrogenation over palladium or platinum catalysts can also be employed to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting material .
Types of Reactions:
Oxidation: 4,4’-Dichlorobenzhydrol can be oxidized to 4,4’-dichlorobenzophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to 4,4’-dichlorodiphenylmethane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for chlorination or amines for amination reactions.
Major Products:
Oxidation: 4,4’-Dichlorobenzophenone.
Reduction: 4,4’-Dichlorodiphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Dichlorobenzhydrol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies related to the metabolism of DDT and its environmental impact.
Medicine: Research on its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Dichlorobenzhydrol involves its interaction with biological systems as a metabolite of DDT. It can disrupt cellular processes by interfering with enzyme activities and metabolic pathways. The compound targets specific molecular sites, leading to alterations in cellular functions and potential toxic effects .
Comparison with Similar Compounds
Diphenylmethanol: Lacks the chloro substituents, making it less reactive in certain chemical reactions.
4,4’-Dichlorobenzophenone: The oxidized form of 4,4’-Dichlorobenzhydrol, used in different industrial applications.
4,4’-Dichlorodiphenylmethane: The fully reduced form, with different physical and chemical properties.
Uniqueness: 4,4’-Dichlorobenzhydrol is unique due to its specific chloro substituents, which confer distinct reactivity and applications compared to its analogs. Its role as a DDT metabolite also highlights its significance in environmental and toxicological studies .
Properties
IUPAC Name |
bis(4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUYGURFBULKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075367 | |
| Record name | p,p'-Dichlorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-97-1 | |
| Record name | 4,4′-Dichlorobenzhydrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dichlorobenzhydrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 90-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 90-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p,p'-Dichlorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dichloro-α-phenylbenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLOROBENZHYDROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR5KH591G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known microbial metabolic pathways for the degradation of 4,4'-dichlorobenzhydrol?
A: Research indicates that Pseudomonas putida, a bacterium capable of utilizing diphenylmethane as an energy source, can degrade this compound through cometabolism. This process involves the removal of chlorine atoms from the molecule, a significant finding as it represents the first report of such dehalogenation of ring chlorines originating from DDT. []
Q2: Can this compound be utilized to selectively capture organochlorine pesticides?
A: Yes, this compound has proven useful in developing selective materials for capturing organochlorine pesticides. Researchers have successfully synthesized molecularly imprinted ionic liquid magnetic microspheres using this compound as a dummy template. [] These microspheres exhibit high adsorption capacity and strong recognition ability towards organochlorine pesticides in water, making them suitable for environmental remediation applications. Similarly, glyoxal-urea-formaldehyde molecularly imprinted resin synthesized using this compound as a template demonstrated selective adsorption of specific organochlorine pesticides from spinach samples. []
Q3: How does the chemical structure of this compound contribute to its stability within H-mordenite?
A: The stability of the 4,4'-difluorodiphenylmethyl cation, generated from 4,4'-difluorobenzhydrol within the confined nanospace of H-mordenite, is attributed to the specific interaction between the cation and the zeolite framework. [] This interaction prevents polymerization and disproportionation reactions, which are commonly observed in other acidic media. This highlights the potential of using zeolites for stabilizing reactive carbocations.
Q4: Can fungi contribute to the biodegradation of DDT and its breakdown products, including this compound?
A: Yes, research shows that both bacteria and fungi play a role in the biodegradation of DDT and its metabolites. Specifically, Aspergillus conicus, Aspergillus niger, and Penicillium brefeldianum have been identified as capable of converting DDT and its breakdown products, including this compound, into water-soluble products. [] This finding highlights the diverse metabolic capabilities of microorganisms in degrading persistent environmental pollutants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid](/img/structure/B164878.png)
